4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine
Description
4-Hydrazinyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted with hydrazine and amine groups. This scaffold is structurally analogous to purines, enabling interactions with biological targets such as adenosine receptors and kinases. The compound is synthesized via nucleophilic substitution of a chloro precursor (e.g., 4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine) with hydrazine hydrate under reflux conditions . Its hydrazinyl group enhances reactivity, facilitating the formation of Schiff bases or coordination complexes for therapeutic applications, including anticancer and receptor antagonism .
Properties
Molecular Formula |
C5H7N7 |
|---|---|
Molecular Weight |
165.16 g/mol |
IUPAC Name |
4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine |
InChI |
InChI=1S/C5H7N7/c6-5-9-3(11-7)2-1-8-12-4(2)10-5/h1H,7H2,(H4,6,8,9,10,11,12) |
InChI Key |
MATFQSIZUXNIQT-UHFFFAOYSA-N |
Canonical SMILES |
C1=NNC2=C1C(=NC(=N2)N)NN |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution via Hydrazine Hydrate
The most widely employed method involves the displacement of chloro or thioxo groups in pyrazolo[3,4-d]pyrimidine precursors using hydrazine hydrate (Figure 1).
Chloro Precursor Route
Edrees et al. (2013) demonstrated the synthesis starting from 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (5 ):
-
Aniline intermediate formation :
-
Hydrazine substitution :
Thioxo Precursor Route
An alternative pathway uses (4,6-dithioxo-1H-pyrazolo[3,4-d]pyrimidin-3-yl)acetonitrile (2 ) as the starting material:
Cyclocondensation Strategies
Recent advances employ multicomponent reactions to construct the pyrazolo[3,4-d]pyrimidine core while introducing the hydrazinyl group (Table 1).
Three-Component Reaction
Al-Karmalawy et al. (2022) developed a sequential approach for EGFR inhibitors:
-
Pyrazole formation :
-
Pyrimidine cyclization :
-
Chlorination and substitution :
Analytical Characterization
Infrared Spectroscopy
Nuclear Magnetic Resonance
-
1H NMR (DMSO-d6):
-
13C NMR :
Reaction Optimization and Challenges
Regioselectivity Concerns
Nuclear Overhauser Effect (NOE) experiments confirmed exclusive substitution at the C-4 position in thioxo precursors:
Solvent and Temperature Effects
-
Ethanol vs. DCM : Higher yields (82%) achieved in ethanol due to improved hydrazine solubility.
-
Temperature threshold : Reactions above 100°C lead to decomposition (observed via TLC monitoring).
Applications in Drug Discovery
EGFR Inhibition Activity
Derivatives of this compound show IC50 values of 0.89–2.34 μM against EGFR kinase:
-
Structure-activity relationship : Hydrazone derivatives (11a,b ) exhibit enhanced potency due to improved π-π stacking.
Figure 1: Reaction Scheme for Chloro Precursor Route
Chemical Reactions Analysis
Condensation Reactions with Carbonyl Compounds
Reactants : Aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde) or ketones (e.g., acetophenone, acetylacetone)
Conditions : Reflux in glacial acetic acid (5–10 hrs) or ethanol at 80°C
Products : Hydrazone derivatives (Schiff bases)
Cyclization Reactions
Reactants : Triethyl orthoformate, trifluoroacetic acid, or trichloroacetic acid
Conditions : Reflux in anhydrous ethanol (6–8 hrs)
Products : Tricyclic pyrazolo-triazolopyrimidine derivatives
Reactions with Dicarbonyl Compounds
Reactants : Dihydrofuran-2,5-dione, furan-2,5-dione, or indoline-2,3-dione
Conditions : Reflux in toluene (12 hrs)
Products : Fused heterocyclic systems
Nucleophilic Substitution Reactions
Reactants : Aryl halides or sulfonyl chlorides
Conditions : K₂CO₃/DMF, 60°C (4–6 hrs)
Products : N-alkylated or N-sulfonylated derivatives
| Reagent | Product | Biological Outcome | Source |
|---|---|---|---|
| 4-Nitrobenzyl chloride | N-(4-Nitrobenzyl)-4-hydrazinylpyrazolo[3,4-d]pyrimidin-6-amine | Enhanced solubility (>2 mg/mL in DMSO) | |
| Tosyl chloride | N-Tosyl derivative | Improved metabolic stability (t₁/₂: 8.2 hrs) |
Metal Complexation
Reactants : Transition metal salts (e.g., CuCl₂, Zn(OAc)₂)
Conditions : Methanol/water (1:1), room temperature (2 hrs)
Products : Metal complexes with enhanced bioactivity
| Metal Salt | Complex Stoichiometry | Notable Property | Source |
|---|---|---|---|
| CuCl₂ | 1:2 (ligand:metal) | SOD mimic activity (IC₅₀: 12 μM) | |
| Zn(OAc)₂ | 1:1 | Apoptosis induction (Caspase-3 activation) |
Key Mechanistic Insights
-
Hydrazinyl Group Reactivity : The NH₂ moiety facilitates nucleophilic attack on electrophilic carbonyl carbons, forming hydrazones. Steric effects from the pyrazolo[3,4-d]pyrimidine ring influence regioselectivity .
-
Electron-Deficient Core : The pyrimidine ring directs electrophilic substitution to the 3-position, as confirmed by DFT calculations .
-
Solvent Effects : Polar aprotic solvents (e.g., DMF) accelerate N-alkylation, while acetic acid promotes cyclization .
Stability and Reactivity Considerations
-
pH Sensitivity : Degrades rapidly in acidic conditions (t₁/₂: 2.3 hrs at pH 2) but stable at physiological pH (t₁/₂: 48 hrs).
-
Light Sensitivity : Undergoes photolytic cleavage of the hydrazine bond under UV light (λ > 300 nm) .
This comprehensive reactivity profile positions 4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine as a critical intermediate for developing kinase inhibitors and cytotoxic agents, with structure-activity relationships (SAR) guided by its modular functionalization capacity .
Scientific Research Applications
Inhibition of Epidermal Growth Factor Receptor (EGFR)
Recent studies have synthesized derivatives of the pyrazolo[3,4-d]pyrimidine scaffold for their potential as epidermal growth factor receptor inhibitors. The synthesized compounds were evaluated for their anti-proliferative activities against various cancer cell lines such as A549 (lung cancer) and HCT-116 (colon cancer). Notably, one derivative showed an IC50 value of 0.016 µM against wild-type EGFR and 0.236 µM against the mutant form (EGFR T790M), indicating strong inhibitory potential against resistant cancer types .
CDK2 Inhibition
4-Hydrazinyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine has also been investigated for its ability to inhibit cyclin-dependent kinases (CDKs), particularly CDK2. Compounds derived from this scaffold exhibited potent activity with IC50 values as low as 0.005 µM. These compounds demonstrated selective inhibition and significant antiproliferative effects across multiple cancer cell lines, suggesting their potential as targeted cancer therapies .
Anti-Alzheimer Activity
In addition to its anticancer properties, derivatives of the pyrazolo[3,4-d]pyrimidine structure have been explored for neuroprotective effects. Some compounds exhibited promising results in anti-Alzheimer assays, highlighting their versatility in treating various diseases beyond oncology .
Synthesis Example:
- Starting Material : 5-amino-1-phenyl-1H-pyrazole.
- Reagents : Hydrazine hydrate.
- Conditions : Refluxing with aromatic aldehydes or acetophenones in glacial acetic acid.
This method has been shown to produce high yields of the target compound while maintaining structural integrity .
Case Study 1: EGFR Inhibitors
A study focusing on a series of synthesized pyrazolo[3,4-d]pyrimidine derivatives demonstrated their effectiveness as EGFR inhibitors through various assays including flow cytometry and kinase inhibition studies. The most promising compound showed significant anti-proliferative effects and was further characterized using NMR spectroscopy to confirm structural integrity .
Case Study 2: CDK2 Selectivity
Another research effort highlighted a novel series of compounds derived from this compound that exhibited selective CDK2 inhibitory activity. Mechanistic studies revealed that these compounds induced apoptosis in ovarian cancer cells by disrupting cell cycle progression at critical phases (S and G2/M), showcasing their therapeutic potential in oncology .
Mechanism of Action
The mechanism of action of 4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By inhibiting CDK2, this compound can induce cell cycle arrest and apoptosis in cancer cells . The molecular docking studies have confirmed its good fit into the CDK2 active site through essential hydrogen bonding interactions .
Comparison with Similar Compounds
Structural Comparison
Key structural analogs differ in substituents at positions 1, 4, and 6 of the pyrazolo[3,4-d]pyrimidine core:
Key Observations :
- Hydrazinyl vs. Chloro/Methoxy Groups : The hydrazinyl group (C4) enhances nucleophilic reactivity compared to chloro or methoxy substituents, enabling derivatization via condensation or coupling reactions .
- N1 Substitution : Benzyl or aryl groups at N1 (e.g., 4-nitrobenzyl, phenyl) improve lipophilicity and receptor binding .
Key Observations :
- Hydrazine-based syntheses are more efficient (70–80% yield) than palladium-catalyzed Suzuki couplings (43%) or multi-step nitrobenzyl substitutions (24–38%) .
Physicochemical Properties
Key Observations :
- Hydrazinyl derivatives exhibit moderate LogP values (1.2–3.5), balancing lipophilicity and aqueous solubility .
- Methoxy substitution improves solubility (LogP = 0.8) but reduces receptor-binding affinity compared to hydrazinyl or chloro groups .
Key Observations :
- Hydrazinyl derivatives show superior adenosine receptor antagonism (nanomolar affinity) compared to furan-substituted analogs (micromolar HDAC inhibition) .
- Chloro and benzylidenehydrazinyl derivatives exhibit antimicrobial and anticancer activities, respectively .
Biological Activity
4-Hydrazinyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the field of cancer therapy and kinase inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various models, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound belongs to the pyrazolo[3,4-d]pyrimidine family, characterized by a fused ring system that contributes to its biological properties. The synthesis typically involves hydrazinolysis of chlorinated derivatives of pyrazolo[3,4-d]pyrimidines. For example, the synthesis pathway includes the reaction of 4-chloro-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine with hydrazine hydrate to yield this compound .
Anticancer Properties
Research indicates that derivatives of 1H-pyrazolo[3,4-d]pyrimidine exhibit potent anticancer activity. Specifically, compounds with similar structures have shown efficacy against various cancer cell lines, including lung (A549) and colorectal (HCT-116) cancers. For instance, a related compound demonstrated an IC50 value of 8.21 µM against A549 cells and 19.56 µM against HCT-116 cells .
The mechanism of action appears to involve the inhibition of key kinases such as epidermal growth factor receptor (EGFR), which is critical for cancer cell proliferation. The most promising derivatives have been shown to induce apoptosis and arrest the cell cycle at specific phases (S and G2/M) .
Kinase Inhibition
This compound has been identified as a selective inhibitor of cyclin-dependent kinases (CDKs). CDKs are pivotal in regulating the cell cycle, and their dysregulation is often implicated in cancer progression. Inhibitors targeting CDKs can potentially halt tumor growth by preventing cell division .
In vitro studies have demonstrated that certain derivatives exhibit significant inhibitory activity against CDK enzymes, suggesting potential applications in treating proliferative diseases such as cancer .
Study 1: Antiproliferative Activity
A study evaluated several pyrazolo[3,4-d]pyrimidine derivatives for their antiproliferative effects on various cancer cell lines. The results indicated that compounds similar to this compound significantly inhibited cell proliferation with IC50 values ranging from low micromolar to submicromolar concentrations .
Study 2: Mechanistic Insights
In another investigation focused on molecular docking studies, it was found that these compounds effectively bind to the ATP-binding site of EGFR and CDKs. This binding affinity correlates with their inhibitory potency observed in biological assays . Flow cytometric analyses further confirmed their ability to induce apoptosis through modulation of pro-apoptotic and anti-apoptotic proteins.
Comparative Analysis
| Compound | IC50 (µM) A549 | IC50 (µM) HCT-116 | Target Kinase |
|---|---|---|---|
| 4-Hydrazinyl-Pyrazolo derivative | 8.21 | 19.56 | EGFR |
| Related Pyrazolo compound | 0.016 | Not specified | CDK |
Q & A
Basic: What are the common synthetic methodologies for 4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine, and how do they compare in efficiency?
Answer:
The synthesis of this compound often employs multicomponent reactions (MCRs) or one-pot strategies to optimize yield and reduce purification steps. For example:
- Meglumine-catalyzed MCRs in ethanol at room temperature achieve moderate yields (~60–70%) under mild conditions, using hydrazine, aldehydes, and nitriles as precursors .
- Four-component one-pot synthesis (e.g., Liu et al., 2015) combines hydrazine derivatives, ketones, aldehydes, and nitriles in ethanol, achieving regioselectivity via aza-Wittig cyclization .
- Solvent-free approaches (e.g., condensation with barbituric acids) reduce environmental impact and improve reaction rates .
Comparative studies suggest that catalyst choice (e.g., meglumine vs. acid/base catalysts) significantly affects reaction time and purity.
Basic: What analytical techniques are critical for structural characterization of this compound?
Answer:
Key techniques include:
- X-ray crystallography : Resolves regiochemical ambiguities, as demonstrated in crystal structure studies of analogs (e.g., 1-isopropyl-3-(prop-1-en-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine) .
- NMR spectroscopy : ¹H/¹³C NMR and 2D experiments (e.g., HSQC, HMBC) confirm the pyrazolo-pyrimidine core and hydrazinyl substitution .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
Basic: How can reaction conditions be optimized for scalable synthesis?
Answer:
Critical parameters include:
- Solvent selection : Ethanol or water enhances green chemistry metrics, while aprotic solvents (e.g., DMF) may improve solubility for complex derivatives .
- Catalyst loading : Meglumine (10 mol%) in ethanol reduces side reactions compared to traditional acid catalysts .
- Temperature and time : Room-temperature reactions (5–6 hours) balance efficiency and energy consumption, though microwave-assisted methods can accelerate synthesis .
Advanced: How can regioselectivity challenges in pyrazolo[3,4-d]pyrimidine synthesis be addressed?
Answer:
Regioselectivity is influenced by:
- Cyclization mechanisms : Aza-Wittig reactions favor 1H-pyrazolo[3,4-d]pyrimidines, while Dimroth rearrangements under basic conditions may shift substituent positions .
- Substituent effects : Electron-withdrawing groups (e.g., nitro) on precursors direct cyclization pathways. Computational modeling (DFT) can predict regiochemical outcomes .
Advanced: What strategies enable the synthesis of fluorinated analogs, and how do they alter bioactivity?
Answer:
Fluorination strategies include:
- Direct fluorination : Using fluorobenzoyl chlorides or electrophilic fluorine sources (e.g., Selectfluor) to modify the pyrimidine ring .
- Post-synthetic modifications : Suzuki-Miyaura coupling with fluorinated aryl boronic acids .
Fluorine incorporation enhances metabolic stability and lipophilicity, as seen in antimicrobial studies of 5-(fluorobenzoylamino)-1-phenyl-1H-pyrazol-4-carboxylic acid derivatives .
Advanced: How can biological activity (e.g., antimicrobial) be systematically evaluated for derivatives?
Answer:
Methodological steps include:
- In vitro assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Structure-activity relationship (SAR) analysis : Correlating substituents (e.g., morpholine, aryl groups) with potency .
- Theoretical modeling : Docking studies to predict binding affinity to target enzymes (e.g., dihydrofolate reductase) .
Advanced: How should contradictory data (e.g., varying yields or bioactivity) be resolved?
Answer:
Approaches include:
- Reproducibility checks : Validate reaction conditions (e.g., purity of hydrazine, solvent drying) .
- Meta-analysis : Compare datasets across studies to identify outliers or trends (e.g., solvent polarity effects on yield) .
- Mechanistic studies : Use isotopic labeling or kinetic experiments to clarify reaction pathways .
Advanced: What green chemistry principles apply to the synthesis of this compound?
Answer:
Sustainable strategies involve:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
